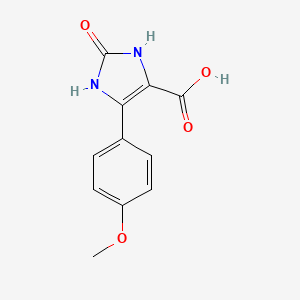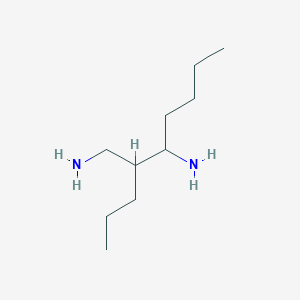
2-Propylheptane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylheptane-1,3-diamine is an organic compound belonging to the class of diamines. It is characterized by its two amino groups (-NH2) attached to a heptane backbone with a propyl group at the second carbon atom. This compound is known for its versatility in various chemical reactions and applications in scientific research, industry, and medicine.
Synthetic Routes and Reaction Conditions:
From 2-Propylheptane: The compound can be synthesized by the amination of 2-propylheptane using ammonia in the presence of a catalyst such as nickel or cobalt.
From 1,3-Diaminopropane: Another method involves the alkylation of 1,3-diaminopropane with propyl halides under controlled conditions.
Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of 2-propylheptane with ammonia over a metal catalyst. The process involves high pressure and temperature to ensure the formation of the diamine.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as aldehydes, ketones, and carboxylic acids.
Reduction: The compound can be reduced to form amines or amides.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and sulfonates are used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Amines, amides.
Substitution: Alkylated amines, sulfonated compounds.
Aplicaciones Científicas De Investigación
2-Propylheptane-1,3-diamine is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and coordination complexes.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.
Medicine: It is employed in drug delivery systems and the development of new pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-propylheptane-1,3-diamine exerts its effects depends on the specific application. In general, the amino groups can act as nucleophiles, participating in various chemical reactions. The compound can interact with molecular targets such as enzymes, receptors, and other biomolecules, leading to the formation of new chemical bonds and the modulation of biological processes.
Comparación Con Compuestos Similares
1,3-Diaminopropane: A simpler diamine with similar reactivity but lacking the propyl group.
Ethylenediamine: A smaller diamine with two amino groups on a two-carbon chain.
Propiedades
Número CAS |
94226-15-0 |
|---|---|
Fórmula molecular |
C10H24N2 |
Peso molecular |
172.31 g/mol |
Nombre IUPAC |
2-propylheptane-1,3-diamine |
InChI |
InChI=1S/C10H24N2/c1-3-5-7-10(12)9(8-11)6-4-2/h9-10H,3-8,11-12H2,1-2H3 |
Clave InChI |
FFVYQWXBWCSHEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(CCC)CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



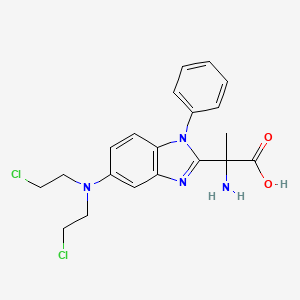
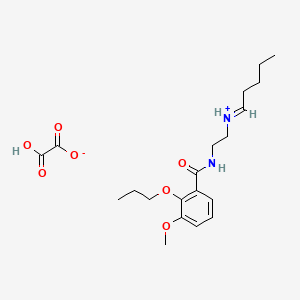
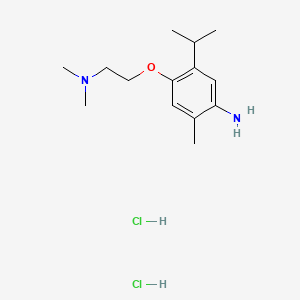
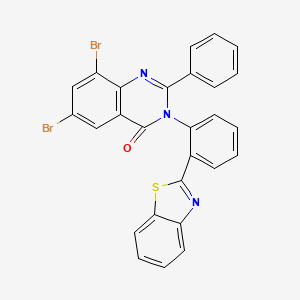
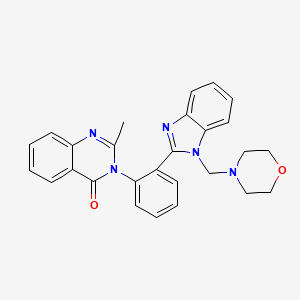


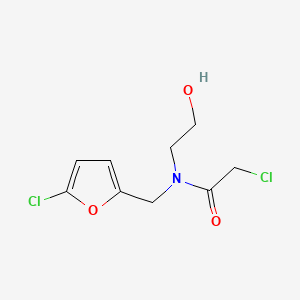
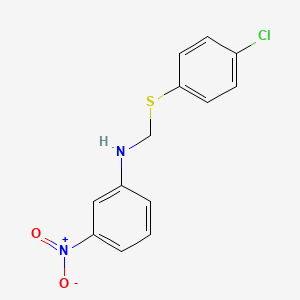
![Chloro(pentamethylcyclopentadienyl){5-nitro-2-{1-[(4-methoxyphenyl)imino-kN]ethyl}phenyl-kC}iridium(III)](/img/structure/B15347551.png)
![2-[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]oxyethyl-trimethylazanium;benzoate](/img/structure/B15347552.png)
![Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B15347554.png)
